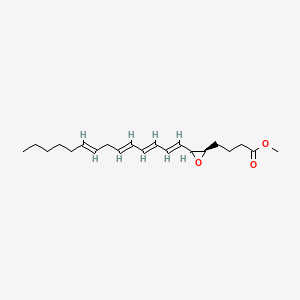
5-Guanidino-2-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-guanidino-2-oxopentanoate is a 2-oxo monocarboxylic acid anion. It derives from a valerate. It is a conjugate base of a 5-guanidino-2-oxopentanoic acid.
科学的研究の応用
Oxidation and Nitrating Agent Studies
5-Guanidino-2-oxopentanoate, formed by peroxynitrite oxidation of guanine, is an important subject in studies concerning oxidative stress and DNA damage. Gu and colleagues (2002) explored its formation in DNA treated with peroxynitrite, revealing its potential role in pathological conditions and diseases due to its stability even at low peroxynitrite concentrations (Gu et al., 2002).
Identification in Metabolic Disorders
In a study by Marescau et al. (1981), 5-Guanidino-2-oxopentanoate was identified in the urine of patients with hyperargininaemia. This highlights its potential as a biomarker in metabolic disorders (Marescau et al., 1981).
Synthetic Applications
Nagaraju et al. (2019) discussed the synthesis of biologically important derivatives of 5-Guanidino-2-oxopentanoate, showcasing its relevance in the development of novel compounds with potential therapeutic applications (Nagaraju et al., 2019).
Biosynthetic Pathways in Microbiology
Feng et al. (2014) investigated the biosynthesis of β-Methylarginine in Streptomyces arginensis, where 5-Guanidino-2-oxopentanoic acid plays a role in the production of rare and bioactive amino acids. This research provides insights into microbial biosynthetic pathways (Feng et al., 2014).
Guanine Radical Studies
Rokhlenko et al. (2012) examined the oxidative damage to guanine in DNA, where 5-Guanidino-2-oxopentanoate formation was observed. This study contributes to understanding DNA damage mechanisms and potential mutagenic effects (Rokhlenko et al., 2012).
Environmental and Industrial Applications
Naushad et al. (2019) explored the use of arginine-modified activated carbon incorporating 5-Guanidino-2-oxopentanoate for dye removal from water, demonstrating its potential in environmental remediation (Naushad et al., 2019).
特性
製品名 |
5-Guanidino-2-oxopentanoate |
|---|---|
分子式 |
C6H10N3O3- |
分子量 |
172.16 g/mol |
IUPAC名 |
5-(diaminomethylideneamino)-2-oxopentanoate |
InChI |
InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9)/p-1 |
InChIキー |
ARBHXJXXVVHMET-UHFFFAOYSA-M |
SMILES |
C(CC(=O)C(=O)[O-])CN=C(N)N |
正規SMILES |
C(CC(=O)C(=O)[O-])CN=C(N)N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



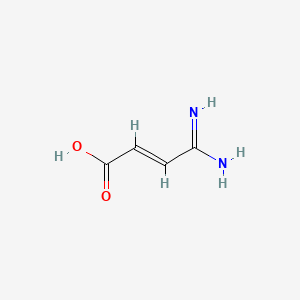
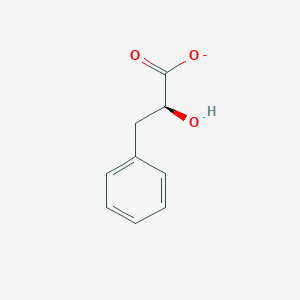
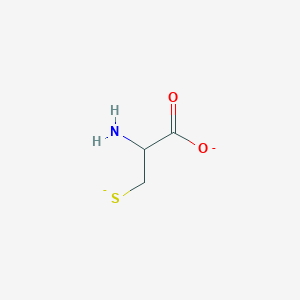


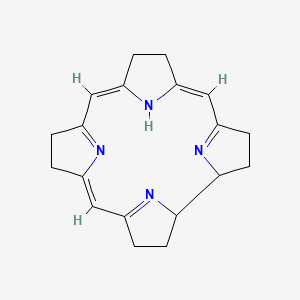
![[[(2R,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1236196.png)
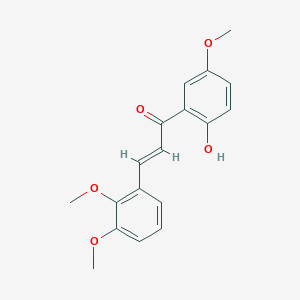

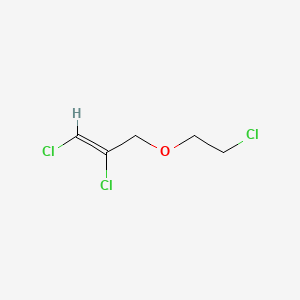
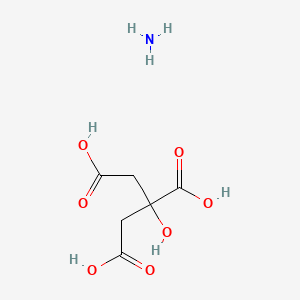
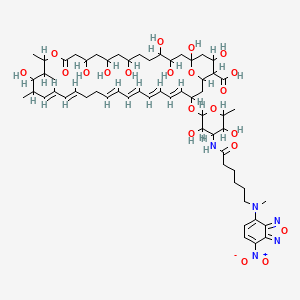
![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
